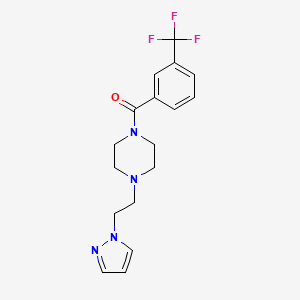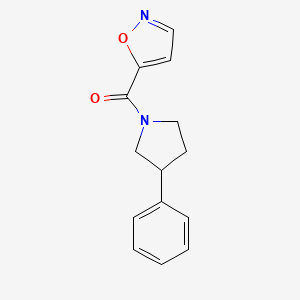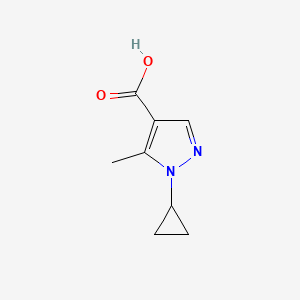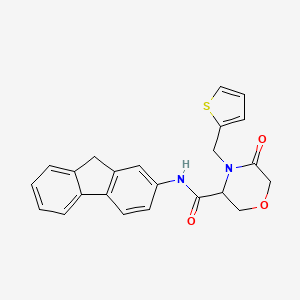
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TFP or TFP-methanone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
科学研究应用
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been extensively studied for its potential applications in pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been identified as a potential lead compound for the development of novel drugs due to its ability to inhibit certain enzymes and receptors. The compound has also been studied for its anti-inflammatory and anticancer properties.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound has also been studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been used as a reagent for the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles. The compound has also been used as a catalyst for various organic reactions such as Suzuki-Miyaura coupling and Heck reaction.
作用机制
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is not fully understood. However, it has been suggested that the compound inhibits certain enzymes and receptors by binding to their active sites. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4. The compound has also been shown to bind to certain receptors such as adenosine A2A receptor and histamine H3 receptor.
Biochemical and Physiological Effects:
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has been shown to have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, analgesic, and anticancer properties. The compound has also been shown to have anxiolytic and antidepressant effects. However, the exact mechanism of these effects is not fully understood.
实验室实验的优点和局限性
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has a high yield. The compound is also stable under normal laboratory conditions. However, the compound has some limitations. The compound is relatively expensive, and it may not be readily available in some laboratories. The compound is also toxic and should be handled with care.
未来方向
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone has several potential future directions. In the pharmaceutical industry, the compound can be further studied for its potential applications in the development of novel drugs. The compound can also be studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
In materials science, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications in the development of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. The compound can also be studied for its potential applications in organic electronics and optoelectronics.
In organic synthesis, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be studied for its potential applications as a reagent and catalyst for various organic reactions. The compound can also be studied for its potential applications in the synthesis of various organic compounds such as pyrazoles, pyridines, and benzimidazoles.
Conclusion:
In conclusion, (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis. The compound has been extensively studied for its potential applications in the development of novel drugs, the synthesis of organic materials, and the synthesis of various organic compounds. The compound has several advantages for lab experiments, but it also has some limitations. The compound has several potential future directions, and further studies are needed to fully understand its potential applications.
合成方法
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone can be synthesized by reacting 3-(trifluoromethyl)benzaldehyde with 1-(2-aminoethyl)piperazine and 1H-pyrazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and yields (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone-methanone as a white solid. The purity of the compound can be improved by recrystallization and purification techniques.
属性
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-1-3-14(13-15)16(25)23-10-7-22(8-11-23)9-12-24-6-2-5-21-24/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXOZVIKFCOIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507076.png)


![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)

![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid](/img/structure/B2507086.png)



![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
